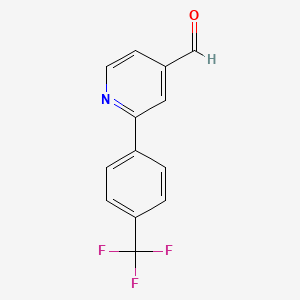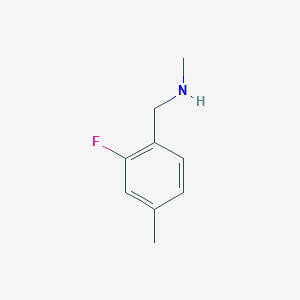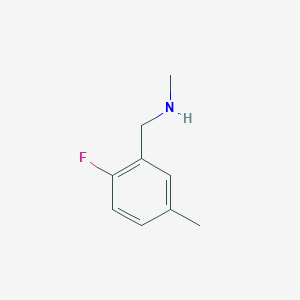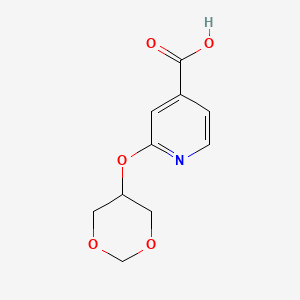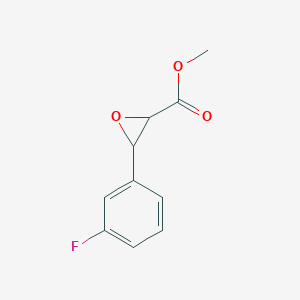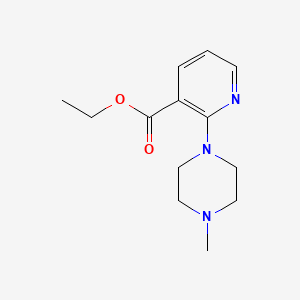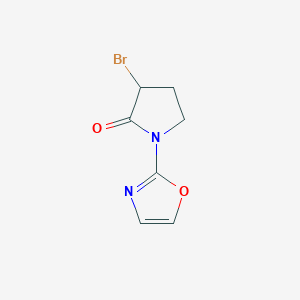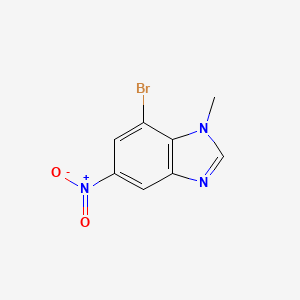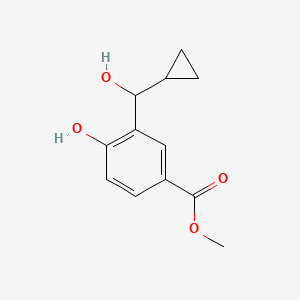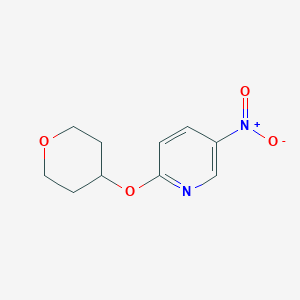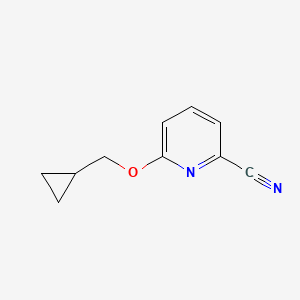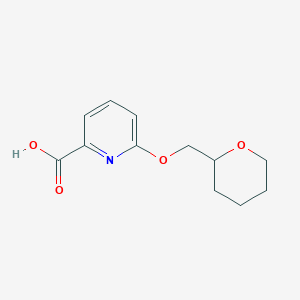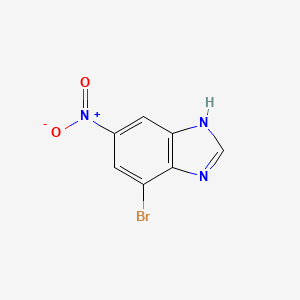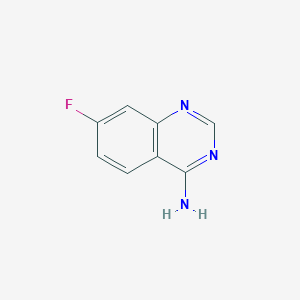
7-氟喹唑啉-4-胺
描述
7-Fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H6FN3. It has a molecular weight of 163.15 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as 7-Fluoroquinazolin-4-amine, has been a topic of interest in recent years. Various methods have been employed, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific synthesis method for a similar compound, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, involves cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 7-Fluoroquinazolin-4-amine consists of a benzene ring fused with a pyrimidine ring, which is a common structure in quinazoline derivatives .Chemical Reactions Analysis
Quinazoline derivatives, including 7-Fluoroquinazolin-4-amine, have been studied for their various chemical reactions. These reactions are often categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoroquinazolin-4-amine include a predicted boiling point of 331.8±27.0 °C, a predicted density of 1.400±0.06 g/cm3, and a predicted pKa of 6.99±0.70 .科学研究应用
Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Application
7-Fluoroquinazolin-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds have shown promising anticancer activities against PC3, K562, and HeLa cell lines .
Method
The compounds were synthesized through a structural optimization strategy . The anticancer activities of these compounds were evaluated using the MTT assay .
Results
Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine
Field
This application is in the field of Organic Chemistry .
Application
The compound 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine is synthesized .
Method
The specific method of synthesis is not detailed in the available resources .
Results
The results or outcomes of this synthesis are not provided in the available resources .
Synthesis of EGFR Inhibitors
Field
This application is in the field of Medicinal Chemistry .
Application
7-Fluoroquinazoline-2, 4-diol, which can be derived from 7-Fluoroquinazolin-4-amine, is an important intermediate for the synthesis of EGFR inhibitors . EGFR inhibitors are targeted therapies that block the biological activities of EGFR .
Method
The specific method of synthesis is not detailed in the available resources .
Results
The results or outcomes of this synthesis are not provided in the available resources .
Synthesis of 4-Aminoquinazoline Derivatives
Field
This application is in the field of Organic Chemistry .
Application
4-Aminoquinazoline derivatives, which can be derived from 7-Fluoroquinazolin-4-amine, have various pharmacological properties like anticancer, anticonvulsant, antidepressant, antibacterial, antifungal, antioxidant, anti-HIV, antileishmanial, anticoccidial, antimalarial, anti-inflammatory, antileukemic, and antimutagenic .
Method
The current review focuses on the key methods for the preparation of 4-aminoquinazoline derivatives, including the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .
Results
4-Aminoquinazoline derivatives exert their biological effects through a variety of targets such as DNA cleavage and p53 activation, aurora kinase inhibition, ERK inhibition, ErbB/HDAC inhibition, EGFR inhibition, VEGFR-2 tyrosine kinase inhibition, and PDE1 inhibition .
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine
Field
This application is in the field of Organic Chemistry .
Application
The compound 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine is synthesized .
Method
The specific method of synthesis is not detailed in the available resources .
Results
The results or outcomes of this synthesis are not provided in the available resources .
Synthesis of 4-Aminoquinazoline Derivatives
Field
This application is in the field of Medicinal Chemistry .
Application
4-Aminoquinazoline derivatives, which can be derived from 7-Fluoroquinazolin-4-amine, have various pharmacological properties like anticancer, anticonvulsant, antidepressant, antibacterial, antifungal, antioxidant, anti-HIV, antileishmanial, anticoccidial, antimalarial, anti-inflammatory, antileukemic, and antimutagenic .
Method
Yang et al. developed an efficient and simple copper-catalyzed approach to provide 4-aminoquinazoline 6 and 2,4-diaminoquinazoline 7 analogues from the reaction of substituted 2-bromobenzonitriles 3 with amidines 4 or guanidine 5, with good yields .
Results
4-Aminoquinazoline derivatives exert their biological effects through a variety of targets such as DNA cleavage and p53 activation, aurora kinase inhibition, ERK inhibition, ErbB/HDAC inhibition, EGFR inhibition, VEGFR-2 tyrosine kinase inhibition, and PDE1 inhibition .
安全和危害
7-Fluoroquinazolin-4-amine is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
未来方向
属性
IUPAC Name |
7-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIRSZBPDFONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676530 | |
| Record name | 7-Fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinazolin-4-amine | |
CAS RN |
1009036-29-6 | |
| Record name | 7-Fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


